REACTION_CXSMILES
|
[CH:1]1(N)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.[O:8]1[CH:13]=[CH:12][CH2:11][C:10](=[O:14])[CH2:9]1.[Li]CCCC.BrCCCC=C>C1C=CC=CC=1.C1COCC1>[CH2:5]([CH:11]1[CH2:12][CH2:13][O:8][CH2:9][C:10]1=[O:14])[CH2:6][CH2:1][CH:2]=[CH2:3]
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Name
|
|
Quantity
|
3.43 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
3000 mg
|
Type
|
reactant
|
Smiles
|
O1CC(CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5582 mg
|
Type
|
reactant
|
Smiles
|
BrCCCC=C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hr with a dean-stark trap
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The benzene was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in THF (2 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water and brine (saturated, 100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure (400 mmhg)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |